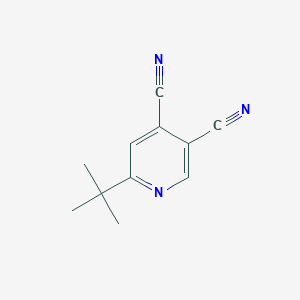

6-Tert-butylpyridine-3,4-dicarbonitrile

説明

Structure

3D Structure

特性

分子式 |

C11H11N3 |

|---|---|

分子量 |

185.22 g/mol |

IUPAC名 |

6-tert-butylpyridine-3,4-dicarbonitrile |

InChI |

InChI=1S/C11H11N3/c1-11(2,3)10-4-8(5-12)9(6-13)7-14-10/h4,7H,1-3H3 |

InChIキー |

PIURXIMVSBVZDX-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=NC=C(C(=C1)C#N)C#N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 6 Tert Butylpyridine 3,4 Dicarbonitrile

Rational Design of Precursors and Retrosynthetic Analysis

The design of a synthetic route for a complex molecule like 6-Tert-butylpyridine-3,4-dicarbonitrile (B6256062) begins with retrosynthetic analysis, a problem-solving technique where the target molecule is systematically dismantled into simpler, commercially available starting materials. amazonaws.comheighpubs.org This process involves identifying key bond disconnections that suggest plausible forward reactions.

For this compound, the analysis focuses on the construction of the highly substituted pyridine (B92270) ring. Two primary retrosynthetic approaches are considered:

Ring Formation Followed by Functionalization: This strategy involves first synthesizing a 2-tert-butylpyridine (B1266198) core and then introducing the 3,4-dicarbonitrile functionality. This approach, however, faces significant challenges in achieving the required regioselectivity for the dicyanation of an already substituted pyridine ring. rsc.org

Convergent Synthesis via Cyclization: A more efficient approach involves constructing the fully substituted pyridine ring from acyclic precursors in a single cyclization step. This strategy offers better control over the final substitution pattern.

A plausible retrosynthetic disconnection for a convergent synthesis is illustrated below. The pyridine ring is broken down into simpler synthons. The key disconnection is typically made at the C-N and C-C bonds formed during the cyclization. This often leads back to components suitable for a condensation reaction, such as a derivative of pivalic acid (to provide the tert-butyl group), an ammonia (B1221849) source, and a four-carbon backbone containing the dinitrile precursor functionality. A common strategy for pyridine ring synthesis is the Hantzsch synthesis or related condensation reactions that combine aldehydes, β-ketoesters (or equivalents), and an ammonia source. heighpubs.orgbaranlab.org

Retrosynthetic Pathway:

Target: this compound

Disconnect C-N and C-C bonds: This suggests a cyclocondensation reaction.

Precursors: This leads to a β-amino-α,β-unsaturated nitrile and a dicarbonyl equivalent carrying the tert-butyl group. For instance, a reaction between 2-(amino(pivaloyl)methylene)malononitrile and an appropriate reaction partner could be envisioned. A more classical approach, like the Guareschi-Thorpe reaction, would involve the condensation of a β-keto compound (like pivaloylacetonitrile), cyanoacetamide, and an ammonia source, which would form a cyanopyridone intermediate requiring further steps to yield the dicarbonitrile.

Multi-Step Organic Synthesis: Optimization and Scalability

The practical synthesis of this compound involves carefully planned multi-step sequences where reaction conditions are optimized to maximize yield and purity while ensuring the process is scalable for larger production. scribd.comnih.gov

Classical Condensation and Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine core is the cornerstone of the synthesis. Classical methods rely on the condensation of simple acyclic precursors to build the heterocyclic ring. acsgcipr.org

One of the most relevant classical methods is the Guareschi-Thorpe pyridine synthesis . This reaction involves the condensation of a β-ketoester or β-ketonitrile with cyanoacetamide in the presence of a base like piperidine. For the target molecule, a plausible pathway would start with precursors that already contain the necessary carbon skeleton and functional groups. For example, the reaction of pivaloylacetonitrile (B1295116) with malononitrile (B47326) dimer in the presence of a base could lead to a highly functionalized dihydropyridine, which is then oxidized to the aromatic pyridine.

Another powerful method involves a multi-component reaction where precursors are combined in a single pot. A potential one-pot synthesis could involve the reaction of pivalaldehyde, malononitrile, and another active methylene (B1212753) compound in the presence of an ammonia source like ammonium (B1175870) acetate. nih.gov These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. tandfonline.com

A modern alternative for pyridine synthesis involves ruthenium-catalyzed cycloisomerization of propargyl diynols, followed by conversion to azatrienes and a 6π-electrocyclization. organic-chemistry.orgorganic-chemistry.org This advanced method allows for the construction of complex pyridines with high regiocontrol.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

An alternative to building the ring with all substituents in place is the functionalization of a pre-formed pyridine core using transition metal-catalyzed reactions. This is particularly useful for introducing the nitrile groups.

Cyanation Reactions: The introduction of cyano groups onto an aromatic ring, known as cyanation, is a common transformation. taylorandfrancis.com This can be achieved by reacting a halogenated pyridine with a cyanide source, often catalyzed by palladium or copper complexes. snnu.edu.cnresearchgate.netorganic-chemistry.org For the synthesis of this compound, a suitable precursor would be 6-tert-butyl-3,4-dihalopyridine (e.g., dibromo- or dichloro-). This precursor can then undergo a double cyanation reaction.

Commonly used cyanide sources include potassium cyanide (KCN), copper(I) cyanide (CuCN), and zinc cyanide (Zn(CN)₂). mdpi.com Palladium catalysts, such as those based on ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), are highly effective for these transformations. organic-chemistry.org

| Catalyst System | Cyanide Source | Solvent | Typical Temperature | Advantages |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | KCN | DMF | 80-120 °C | Classical, well-established method. |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMAc or NMP | 100-150 °C | Milder cyanide source, good functional group tolerance. researchgate.net |

| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMA | 80 °C | Uses inexpensive nickel catalyst. organic-chemistry.org |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org While not a direct route to the nitrile group, it represents a powerful tool for functionalizing a 6-tert-butyl-3,4-dihalopyridine precursor. For instance, the dihalopyridine could be coupled with an alkyne like ethynyltrimethylsilane. nih.gov The resulting dialkynylpyridine could then be subjected to further chemical transformations to convert the alkynyl groups into nitriles, although this is a more circuitous route than direct cyanation. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org

Chemo- and Regioselective Functionalization Strategies

Achieving the precise placement of functional groups on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. rsc.org Pyridine is electron-deficient, which deactivates it towards electrophilic substitution, and directs incoming nucleophiles primarily to the 2- and 4-positions.

For a polysubstituted molecule like this compound, controlling the regiochemistry is paramount. Direct C-H functionalization of 2-tert-butylpyridine to install the 3,4-dinitrile pattern would be extremely difficult to control. nih.gov Therefore, the most effective strategies rely on:

Cyclization of Acyclic Precursors: As discussed, building the ring from precursors that already contain the desired substitution pattern or their immediate precursors is the most common and reliable method for ensuring correct regiochemistry.

Directed Metalation: If starting with a simpler pyridine, a directing group can be used to guide a metalating agent (like lithium diisopropylamide, LDA) to a specific position, which is then trapped with an electrophile. However, achieving selective functionalization at two adjacent positions (3 and 4) remains complex.

Functionalization of N-Oxides: Converting the pyridine to its N-oxide derivative activates the ring for certain transformations and can alter the regiochemical outcome of reactions. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. ijarsct.co.innih.gov Green chemistry principles, such as the use of safer solvents, minimizing waste, and using catalytic rather than stoichiometric reagents, are increasingly being applied to the synthesis of pyridine derivatives. nih.govresearchgate.net

Solvent-Free and Aqueous Media Syntheses

Two key strategies in green synthesis are the elimination of volatile organic solvents and the use of water as a reaction medium.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can be conducted by grinding reactants together, a technique known as mechanochemistry. researchgate.netresearchgate.net These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures while eliminating solvent waste. tandfonline.comtandfonline.com The synthesis of various dicarbonitrile compounds has been successfully demonstrated under solvent-free conditions, typically involving the condensation of aldehydes, malononitrile, and other components in the presence of a catalytic amount of base. researchgate.netfigshare.com

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. While organic compounds often have low solubility in water, various techniques, such as the use of surfactants or co-solvents, can overcome this limitation. The synthesis of functionalized pyridines via multi-component reactions has been reported in aqueous media, demonstrating the feasibility of this approach. rsc.org

| Approach | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Three-component condensation | Grinding reactants with a catalytic base at room temperature. | Eliminates organic solvents, fast reaction times, high yields. | tandfonline.com |

| Aqueous Media | Multi-component reaction | Heating reactants in water, sometimes with a catalyst. | Environmentally benign solvent, improved safety. | rsc.org |

| Microwave-Assisted | One-pot, four-component reaction | Irradiation in a microwave reactor in ethanol (B145695). | Drastically reduced reaction times, often higher yields. | nih.gov |

Photoredox and Electrosynthesis Methodologies

Modern synthetic chemistry has increasingly embraced photoredox and electrosynthesis methodologies to construct complex molecular architectures under mild conditions. While specific applications of these techniques for the direct synthesis of this compound are not extensively documented, their successful application in the synthesis of analogous polysubstituted pyridines highlights their significant potential.

Photoredox catalysis , which utilizes visible light to initiate redox reactions, offers a green and efficient alternative to traditional methods. For instance, a metal-free approach using a blue thermally activated delayed fluorescence (TADF) emitter has been developed for the construction of polysubstituted picolinaldehydes. researchgate.net This method involves a hydrogen-atom transfer (HAT) based Minisci formylation, where an electrophilic radical attacks an electron-deficient pyridine ring, followed by oxidation by atmospheric oxygen to regenerate the aromatic core. researchgate.net Another relevant strategy is the direct C-4 selective alkylation of pyridines under visible light irradiation at room temperature. rsc.org This process uses readily available carboxylic acid derivatives as alkyl radical precursors, achieving good to excellent yields without the need for stoichiometric oxidants or strong acids, and tolerates a wide range of functional groups. rsc.org Such a method could conceivably be adapted for the introduction of a tert-butyl group or other functionalities onto a pyridine-dicarbonitrile scaffold.

Electrosynthesis provides another powerful tool for constructing pyridine rings. A notable example is the paired electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile. acs.org In this process, both the anodic and cathodic reactions contribute to the formation of the final product. The cathodic reduction of acetonitrile (B52724) generates a 3-aminocrotonitrile anion, while the anodic oxidation of a benzyl (B1604629) derivative creates an electrophilic species. These intermediates then react in a series of steps to form the pyridine ring. acs.org This technique is advantageous as it minimizes waste by utilizing both electrode reactions. The electrochemical behavior of related compounds, such as 4-ferrocenylpyridine-3,5-dicarbonitriles, has also been investigated using cyclic voltammetry, demonstrating the relevance of electrochemical analysis in this class of compounds. nih.gov

The table below summarizes key aspects of these advanced methodologies as applied to analogous pyridine compounds.

| Methodology | Catalyst/System | Substrates | Key Features | Ref. |

| Photoredox Catalysis | TADF Emitter / Visible Light | Heteroaromatic Systems, 1,3-Dioxolane | Metal-free; uses atmospheric oxygen as oxidant. | researchgate.net |

| Photoredox Catalysis | Photoredox Catalyst / Visible Light | Pyridinium (B92312) Salts, N-(acyloxy)phthalimides | Direct C-4 alkylation; oxidant- and acid-free. | rsc.org |

| Paired Electrosynthesis | Undivided Cell, Platinum Electrodes | Acetonitrile, Benzyl Derivatives | Both anodic and cathodic reactions form the product. | acs.org |

Catalyst Recycling and Atom Economy Considerations

The principles of green chemistry, particularly catalyst recycling and atom economy, are central to developing sustainable synthetic routes for complex molecules like this compound.

Catalyst Recycling is a key strategy for reducing waste and cost in chemical manufacturing. In the synthesis of various pyridine dicarbonitrile derivatives, several recyclable catalytic systems have been successfully implemented. For example, Montmorillonite K10 clay has been used as an efficient and reusable catalyst for the one-pot, multicomponent synthesis of 2-amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines. researchgate.net The clay catalyst could be recovered and reused up to three times without a significant drop in product yield. researchgate.net More advanced systems utilize magnetic nanoparticles as catalyst supports, allowing for simple and efficient recovery of the catalyst using an external magnet. nih.gov A variety of magnetically recoverable catalysts, including basic, acidic, and ionic liquid-based systems, have been developed for the synthesis of diverse pyridine derivatives. nih.gov For instance, a catalyst comprising choline (B1196258) chloride functionalized on urea-modified magnetic nanoparticles (Fe3O4@SiO2@urea-riched ligand/Ch-Cl) was effective in the solvent-free, multi-component synthesis of hybrid pyridines. nih.gov

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Syntheses with high atom economy are inherently "greener" as they generate less waste. Multicomponent reactions (MCRs), which are frequently used to synthesize highly substituted pyridines, are often cited as examples of atom-economical processes. jocpr.com In a typical MCR for pyridine dicarbonitrile synthesis, an aldehyde, malononitrile, and a thiol react in a one-pot process, incorporating the majority of the atoms from the starting materials into the final pyridine structure. acs.orgnih.gov Other atom-economical approaches include transition-metal-catalyzed reactions, such as the rhodium-catalyzed synthesis of pyridines from ketoximes and alkynes, which proceeds via a C–H bond functionalization/electrocyclization pathway. nih.gov

The following table highlights synthetic strategies for pyridine dicarbonitriles that incorporate green chemistry principles.

| Green Chemistry Principle | Methodology | Catalyst | Recyclability/Features | Ref. |

| Catalyst Recycling | Multicomponent Reaction | Montmorillonite K10 Clay | Reusable up to 3 times with minimal yield loss. | researchgate.net |

| Catalyst Recycling | Multicomponent Reaction | Magnetic Nanoparticles (e.g., Fe3O4@SiO2) | Easily recovered with an external magnet. | nih.govnih.gov |

| Atom Economy | Multicomponent Reaction | Base Catalysts (e.g., Piperidine) | One-pot synthesis, high incorporation of reactant atoms. | acs.orgnih.gov |

| Atom Economy | C-H Functionalization | Rhodium Complexes | Efficient C-C and C-N bond formation, minimizes byproducts. | nih.gov |

Purification and Isolation Techniques for High Purity Material

Achieving high purity is critical for the characterization and application of this compound. The scientific literature describes several effective techniques for the purification and isolation of analogous pyridine dicarbonitrile compounds, which are directly applicable.

Chromatography is the most frequently cited method for purifying pyridine dicarbonitriles. Flash column chromatography using silica (B1680970) gel is a standard procedure. nih.govnih.gov The choice of eluent system is crucial for effective separation and is tailored to the polarity of the specific compound and impurities. Common solvent mixtures include:

Ethyl acetate/Hexanes (gradient) nih.gov

Dichloromethane/Petroleum ether nih.gov

Chloroform/Petroleum ether/Acetone nih.gov

In some cases, column chromatography on alumina (B75360) is used as an alternative stationary phase, for example, in the separation of ferrocenyl-substituted pyridine dicarbonitriles. nih.gov The progress of the purification is typically monitored by thin-layer chromatography (TLC). mdpi.com

Crystallization and Precipitation are also powerful techniques for obtaining high-purity crystalline material. For products that are solids and have lower solubility in certain solvents, purification can be achieved by collecting the precipitate formed during the reaction work-up, followed by successive washing with appropriate solvents like water and ethanol to remove soluble impurities. researchgate.net For further purification, recrystallization from a suitable solvent system can be employed. For instance, the purification of a related compound, 2,6-di-tert-butyl-4-methylpyrylium salt, was achieved by recrystallization from isopropyl alcohol at low temperatures to yield colorless needles. orgsyn.org In some instances, sublimation under reduced pressure has been used to obtain crystals suitable for X-ray analysis. researchgate.net

A summary of common purification techniques is provided below.

| Technique | Stationary Phase / Solvent | Application Example | Ref. |

| Flash Chromatography | Silica Gel | Purification of various multi-substituted aminonicotinonitriles. | nih.gov |

| Flash Chromatography | Silica Gel | Isolation of complex, multi-ring pyridine dicarbonitriles. | nih.gov |

| Column Chromatography | Alumina | Separation of ferrocenylpyridine-dicarbonitrile derivatives. | nih.gov |

| Precipitation & Washing | Water, Ethanol | Initial purification of 2,4,6-trimethylpyridine-3,5-dicarbonitrile. | researchgate.net |

| Recrystallization | Isopropyl Alcohol | Final purification of pyrylium (B1242799) salt precursors to hindered pyridines. | orgsyn.org |

Chemical Reactivity and Derivatization Strategies of 6 Tert Butylpyridine 3,4 Dicarbonitrile

Nucleophilic Additions to Nitrile Functionalities

The two nitrile groups at the C3 and C4 positions of the pyridine (B92270) ring are primary sites for nucleophilic attack. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the nitrile carbons, making them susceptible to a variety of nucleophiles.

The reaction of nitriles with amines or alcohols provides a direct route to amidines and imidates, respectively. In the case of 6-tert-butylpyridine-3,4-dicarbonitrile (B6256062), treatment with an alcohol under acidic or basic conditions can lead to the formation of the corresponding imidate. Subsequent reaction with ammonia (B1221849) or an amine can convert the imidate to an amidine. Alternatively, direct addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile functionalities can generate metallo-imines, which can be subsequently hydrolyzed to ketones or reduced to amines.

These transformations are fundamental in converting the nitrile groups into other valuable functional moieties. The selective mono- or di-substitution can often be controlled by adjusting the stoichiometry of the reagents and the reaction conditions.

The nitrile groups in this compound can participate as dienophiles or dipolarophiles in cycloaddition reactions. For instance, [3+2] cycloadditions with azides are a common method for the synthesis of tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, would convert the nitrile groups into five-membered heterocyclic rings.

Furthermore, the pyridine-dicarbonitrile scaffold can be involved in intramolecular Diels-Alder reactions if a suitable diene is tethered to the molecule. researchgate.netmdpi.com These inverse-electron-demand Diels-Alder reactions, where the electron-poor pyridine system acts as the diene component, are valuable for constructing fused polycyclic systems. researchgate.netmdpi.com The reaction typically proceeds by heating and results in the formation of a new six-membered ring, with the nitrile groups influencing the regioselectivity and reactivity of the cycloaddition. nih.govrsc.org

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org In this compound, this deactivation is further intensified by the presence of two powerful electron-withdrawing dicarbonitrile groups.

Conversely, the tert-butyl group is an activating, ortho-para director due to inductive effects and hyperconjugation. stackexchange.com However, its influence is likely insufficient to overcome the strong deactivating effects of the ring nitrogen and the nitrile substituents. The steric bulk of the tert-butyl group would also significantly hinder attack at the ortho (C-5) position. stackexchange.com Therefore, electrophilic aromatic substitution on the C-2 or C-5 positions of this compound is expected to be extremely difficult and would require harsh reaction conditions, likely leading to low yields or decomposition. wikipedia.orgmasterorganicchemistry.com Direct substitution on the pyridine ring is nearly impossible without prior modification, such as N-oxidation, which can increase the electron density of the ring system. wikipedia.org

| Position | Electronic Effect of Substituents | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-2 | Deactivated by N and CN groups | Moderate | Very Low |

| C-5 | Deactivated by N and CN groups; Activated by t-Bu group | High (from t-Bu) | Very Low |

Transformations of the Tert-butyl Substituent

The tert-butyl group is generally a robust and sterically hindering substituent that is stable under many reaction conditions. rsc.org Its primary role is often to impart solubility and to sterically direct reactions at other positions on the molecule. acs.orgwikipedia.org

Transformations of the tert-butyl group itself are not common but can be achieved under specific, often forcing, conditions. For instance, retro-Friedel-Crafts-type dealkylation can occur under strong acid catalysis at high temperatures, leading to the removal of the tert-butyl group as isobutylene. wikipedia.org Radical halogenation could potentially occur at one of the methyl groups of the tert-butyl substituent, but this process often lacks selectivity. Due to its high stability, the tert-butyl group in this compound is more likely to serve as a permanent directing or protecting group rather than a site for further functionalization.

Cross-Coupling Reactions at Pyridine C-H Bonds

Modern synthetic chemistry offers powerful methods for the functionalization of C-H bonds, which are particularly valuable for heteroaromatic compounds like pyridine. mdpi.com Transition metal-catalyzed cross-coupling reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at previously unreactive C-H positions. acs.orgnih.govsemanticscholar.orgrsc.org

For this compound, the two available C-H bonds are at the C-2 and C-5 positions. The regioselectivity of C-H activation is often directed by the heteroatom. In pyridine derivatives, C-H activation frequently occurs at the C-2 position due to coordination of the metal catalyst to the pyridine nitrogen. rsc.org Therefore, reactions such as direct arylation, alkenylation, or alkynylation, typically catalyzed by palladium, rhodium, or iridium complexes, would be expected to selectively functionalize the C-2 position. rsc.orgmdpi.com These reactions provide a highly efficient route to introduce molecular complexity without the need for pre-functionalization (e.g., halogenation) of the pyridine core.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Expected Product |

|---|---|---|---|

| Direct Arylation (Suzuki-type) | Pd(OAc)₂ / Ligand | Arylboronic Acid | 2-Aryl-6-tert-butylpyridine-3,4-dicarbonitrile |

| Direct Alkenylation (Heck-type) | Pd(OAc)₂ / Phosphine Ligand | Alkene | 2-Alkenyl-6-tert-butylpyridine-3,4-dicarbonitrile |

| Direct Alkynylation (Sonogashira-type) | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | 2-Alkynyl-6-tert-butylpyridine-3,4-dicarbonitrile |

Exploitation as a Key Intermediate in Complex Molecule Synthesis

The diverse reactivity of its functional groups makes this compound a valuable intermediate for the synthesis of more complex molecular architectures. Pyridine dicarbonitrile derivatives are known building blocks for a variety of fused heterocyclic systems and functional materials. researchgate.netmdpi.comresearchgate.net

For instance, compounds with a pyridine-3,5-dicarbonitrile (B74902) core bearing bulky carbazole (B46965) substituents have been synthesized and investigated as electron-transporting organic semiconductors for applications in organic light-emitting diodes (OLEDs). nih.gov The dinitrile moiety acts as a strong electron-accepting unit, which is crucial for the electronic properties of these materials. nih.gov By analogy, this compound could serve as a key precursor for novel materials with tailored photophysical or electronic properties. The nitrile groups can be elaborated into fused ring systems, such as pyridopyrazines or other condensed heterocycles, which are scaffolds of interest in medicinal chemistry and materials science.

Construction of Fused Heterocyclic Systems

There is no available information on the use of this compound as a starting material for the synthesis of fused heterocyclic systems. Research on related dicyanopyridine compounds suggests potential for reactions with dinucleophiles to form fused pyrazine, pyridazine, or pyrimidine (B1678525) rings, but no examples involving the title compound have been found.

Advanced Structural Elucidation and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 6-Tert-butylpyridine-3,4-dicarbonitrile (B6256062) in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

While one-dimensional ¹H and ¹³C NMR spectra offer initial structural information, multidimensional NMR techniques are essential for the complete and unambiguous assignment of all signals. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the two vicinal aromatic protons on the pyridine (B92270) ring, confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the C6 carbon of the pyridine ring, confirming the substituent's position. Similarly, the aromatic protons would show correlations to the nitrile carbons (C3 and C4), confirming the dicarbonitrile substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the protons of the tert-butyl group and the aromatic proton at the C5 position, confirming the spatial proximity dictated by the molecule's geometry.

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H5 ↔ H2 | Confirms connectivity of pyridine ring protons. |

| HMQC/HSQC | ¹H - ¹³C (1-bond) | H5 ↔ C5; H2 ↔ C2 | Assigns protonated carbons. |

| HMBC | ¹H - ¹³C (long-range) | t-Butyl H's ↔ C6; t-Butyl H's ↔ t-Butyl Cq; H5 ↔ C3, C4, C6 | Confirms substituent positions and carbon backbone. |

| NOESY | ¹H - ¹H (through space) | t-Butyl H's ↔ H5 | Provides conformational and stereochemical details. |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing different polymorphs, as the NMR signals are highly sensitive to the local electronic environment, which is influenced by crystal packing. researchgate.net

Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra. researchgate.net The chemical shifts of the pyridine and nitrile carbons would be particularly sensitive to variations in intermolecular interactions, such as π-π stacking and C-H···N hydrogen bonds, in different crystal lattices. researchgate.netresearchgate.net By comparing the ssNMR spectra of different batches or crystalline forms, one can identify the presence of polymorphism and gain insight into the structural differences between the forms, even when only a powder sample is available. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Beyond the intramolecular structure, SCXRD elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. mdpi.com For this compound, several key interactions are expected to dictate the crystal packing:

Hydrogen Bonding: Although lacking conventional hydrogen bond donors, weak C-H···N hydrogen bonds are anticipated. The aromatic C-H groups can interact with the nitrogen atoms of the nitrile groups or the pyridine ring of adjacent molecules. nih.gov

π-π Stacking: The electron-deficient pyridine ring is prone to π-π stacking interactions. mdpi.com These interactions are likely to be in an offset face-to-face arrangement to minimize repulsion and maximize attraction. nih.govresearchgate.net The centroid-to-centroid distance for such interactions in pyridine systems is typically in the range of 3.5 to 3.8 Å. nih.govnih.gov

Dipole-Dipole Interactions: The two nitrile groups create a significant dipole moment, which will influence the molecular packing as molecules align to optimize these electrostatic interactions.

| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference |

|---|---|---|---|

| C-H···N Hydrogen Bond | Aromatic C-H and Nitrile/Pyridine N | H···N distance of ~2.5 - 2.8 Å | nih.gov |

| π-π Stacking | Pyridine Rings | Offset, Centroid-to-centroid distance ~3.5 - 3.8 Å | nih.govnih.gov |

| Nitrile-Nitrile Interactions | -C≡N groups | Antiparallel alignment, C···N distance ~3.4 Å | mdpi.com |

The functional groups on this compound make it an interesting candidate for crystal engineering and supramolecular chemistry.

Co-crystallization: Co-crystals are multi-component solids held together by non-covalent interactions. nih.gov The pyridine nitrogen and nitrile groups of the target molecule can act as hydrogen bond acceptors, making it suitable for co-crystallization with hydrogen bond donors like dicarboxylic acids. mdpi.comnih.gov The formation of such co-crystals can modify the physicochemical properties of the material. mdpi.com

Host-Guest Complexes: This compound can also function as a "guest" in host-guest complexes. nih.govtaylorfrancis.com Macrocyclic "hosts" like cyclodextrins, which have a hydrophobic inner cavity, could encapsulate the lipophilic tert-butyl group. usc.galnih.gov The formation of such an inclusion complex could be studied to understand molecular recognition phenomena. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique that provides extremely precise mass measurements, often with sub-ppm accuracy. This level of precision allows for the unambiguous determination of a compound's elemental formula. mdpi.com

For this compound, HRMS is used for two primary purposes:

Product Validation: After synthesis, an HRMS measurement of the final product confirms its identity. The experimentally measured mass of the molecular ion (e.g., [M+H]⁺) is compared to the theoretically calculated mass based on its elemental formula (C₁₁H₁₁N₃). A close match (typically within 5 ppm) provides strong evidence that the correct compound has been synthesized. mdpi.com

Reaction Monitoring: When coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-MS/HRMS), it becomes a powerful tool for monitoring the progress of a chemical reaction in real-time. researchgate.net Analysts can track the depletion of starting materials and the appearance of intermediates and the final product, allowing for the optimization of reaction conditions such as time, temperature, and catalyst loading. chromatographyonline.com

| Ion Type | Elemental Formula | Calculated Exact Mass (m/z) | Primary Use |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₂N₃⁺ | 186.1026 | Product Validation / Identification |

| [M+Na]⁺ | C₁₁H₁₁N₃Na⁺ | 208.0845 | Product Validation / Identification |

Fragmentation Pathway Analysis

The fragmentation pathways of this compound under mass spectrometry conditions are crucial for its structural confirmation and for distinguishing it from isomers. While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the established behavior of related pyridine, tert-butyl, and nitrile-containing compounds.

Electron impact (EI) ionization would likely induce initial fragmentation events centered around the tert-butyl group and the nitrile functionalities. A primary fragmentation route is expected to be the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable [M-15]⁺ ion. This is a common pathway for tert-butyl substituted aromatic compounds due to the formation of a resonance-stabilized secondary carbocation.

Another significant fragmentation pathway would involve the cleavage of the entire tert-butyl group as a radical (•C(CH₃)₃, 57 Da), leading to a [M-57]⁺ ion. The pyridine ring itself is relatively stable, but further fragmentation could involve the sequential loss of hydrogen cyanide (HCN, 27 Da) from the dinitrile groups, a characteristic fragmentation for aromatic nitriles.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (relative) | Significance |

| [M]⁺ | Molecular Ion | 199 | Parent molecule |

| [M-15]⁺ | Loss of •CH₃ | 184 | Indicates tert-butyl group |

| [M-27]⁺ | Loss of HCN | 172 | Indicates nitrile group |

| [M-54]⁺ | Loss of 2xHCN | 145 | Loss from both nitrile groups |

| [M-57]⁺ | Loss of •C(CH₃)₃ | 142 | Loss of tert-butyl group |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of atoms and fragments in both chemical reactions and mass spectrometric analysis. For this compound, isotopic labeling could provide definitive insights into its formation and fragmentation.

While specific isotopic labeling studies on this compound are not documented in the literature, studies on related compounds demonstrate the utility of this approach. For instance, pyridine derivatives have been successfully labeled with ¹⁵N to study acid-base interactions and reaction mechanisms. nih.gov A similar strategy could be employed for this compound by using a ¹⁵N-labeled nitrogen source during its synthesis. This would allow for the unambiguous tracking of the pyridine nitrogen atom in mechanistic studies.

Furthermore, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling of the tert-butyl group could be used to confirm mass spectrometry fragmentation pathways. For example, synthesis with a deuterated tert-butyl precursor would result in a molecular ion with a corresponding mass shift. Observing the subsequent loss of labeled fragments would provide concrete evidence for the proposed fragmentation patterns. Similarly, labeling one or both of the nitrile groups with ¹³C or ¹⁵N would help to elucidate the mechanisms of reactions involving these functional groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound. These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman. thermofisher.comsemanticscholar.org

The key functional groups in this compound that give rise to characteristic vibrational bands are the nitrile (C≡N), the tert-butyl (C-(CH₃)₃), and the pyridine ring.

Nitrile (C≡N) Stretching: The C≡N stretching vibration is expected to appear as a sharp, intense band in the FT-IR spectrum, typically in the range of 2240-2210 cm⁻¹. scialert.net This is a highly characteristic absorption and a key indicator of the presence of the nitrile groups.

Tert-butyl Group Vibrations: The tert-butyl group will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups are expected in the 2970-2870 cm⁻¹ region. Bending vibrations (scissoring, rocking, and wagging) will appear in the 1470-1360 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring will show a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the ring typically occur in the 1600-1430 cm⁻¹ region. scialert.net Ring breathing modes and other deformations will be present at lower wavenumbers.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N stretch | 2240 - 2210 |

| Tert-butyl | C-H stretch (asymmetric & symmetric) | 2970 - 2870 |

| Tert-butyl | C-H bend (scissoring) | ~1470 |

| Tert-butyl | C-H bend (symmetric, "umbrella") | ~1370 |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1430 |

| Pyridine Ring | Ring breathing/deformation | Lower frequency region |

Reaction Kinetics and Mechanistic Pathways Elucidation

The formation of the this compound core likely involves a variation of these multicomponent reaction pathways. A plausible mechanism would involve the initial Knoevenagel condensation of pivalaldehyde (trimethylacetaldehyde) with malononitrile (B47326) to form 2-(2,2-dimethylpropylidene)malononitrile. This intermediate can then react with another equivalent of malononitrile in a Michael addition. Subsequent cyclization and aromatization, likely through an oxidation step, would lead to the formation of the substituted pyridine ring.

Computational Chemistry and Theoretical Modeling of 6 Tert Butylpyridine 3,4 Dicarbonitrile

Conformational Analysis and Energy Landscape MappingA thorough conformational analysis, particularly concerning the rotation of the sterically demanding tert-butyl group, would be required to identify the most stable conformers and understand the molecule's flexibility and potential binding modes in a biological context.

Until such specific studies are conducted and published, a detailed computational profile of 6-Tert-butylpyridine-3,4-dicarbonitrile (B6256062) remains unavailable.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique would provide significant insights into its dynamic behavior.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Solvent | Water | The solvent environment used in the simulation. |

| Temperature | 298 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Root Mean Square Deviation (RMSD) | 1.5 Å | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. |

| Radius of Gyration | 3.2 Å | A measure of the compactness of the molecule's structure. |

Note: The data in this table is illustrative and represents the type of information that would be generated from an MD simulation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger, less reactive environment. This approach is particularly useful for studying reactions and properties of molecules in complex environments like solutions or biological systems.

For this compound, QM/MM studies could be employed to investigate its reactivity, for example, in the context of an enzyme active site. The pyridine (B92270) derivative itself would be treated with a high level of QM theory to accurately model electronic rearrangements during a reaction, while the surrounding protein and solvent would be described by a classical MM force field. This would provide a detailed understanding of the reaction mechanism and the role of the environment in catalysis.

Spectroscopic Data Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating spectroscopic properties and comparing them with experimental results, researchers can validate their theoretical models and gain a more profound understanding of the molecule's structure and electronic properties.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational prediction of NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

The predicted chemical shifts for the ¹H and ¹³C atoms of this compound would be sensitive to the molecular conformation, particularly the orientation of the tert-butyl group. Comparing the calculated shifts with experimental data would help to confirm the predominant solution-state structure of the molecule.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C2 | 150.1 | 149.8 | H2 | 8.90 |

| C3 | 118.5 | 118.2 | - | - |

| C4 | 119.2 | 118.9 | - | - |

| C5 | 135.4 | 135.1 | H5 | 7.85 |

| C6 | 162.3 | 162.0 | - | - |

| C(CH₃)₃ | 35.8 | 35.5 | C(CH₃)₃ | 1.45 |

| CN (C3) | 115.6 | 115.3 | - | - |

| CN (C4) | 116.1 | 115.8 | - | - |

Note: This table presents hypothetical data for illustrative purposes to show how predicted and experimental NMR data would be compared.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational calculations of vibrational frequencies can help in the assignment of spectral bands to specific molecular motions.

For this compound, these calculations would predict the frequencies and intensities of characteristic vibrations, such as the C≡N stretching of the nitrile groups, the C-H stretching of the tert-butyl group, and the various vibrations of the pyridine ring. A comparison with the experimental IR and Raman spectra would serve as a stringent test of the computational model and provide a detailed picture of the molecule's vibrational dynamics.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Nitrile (C≡N) | Symmetric Stretch | 2235 |

| Nitrile (C≡N) | Asymmetric Stretch | 2245 |

| Tert-butyl (C-H) | Symmetric Stretch | 2950 |

| Tert-butyl (C-H) | Asymmetric Stretch | 2980 |

| Pyridine Ring | Ring Breathing | 1020 |

Note: The data in this table is for illustrative purposes and represents the type of information that would be obtained from vibrational frequency calculations.

Coordination Chemistry and Metal Complexation of 6 Tert Butylpyridine 3,4 Dicarbonitrile

Design and Synthesis of Ligand Systems Incorporating the Pyridine (B92270) Dicarbonitrile Motif

There is no available research detailing the design and synthesis of ligand systems based on 6-tert-butylpyridine-3,4-dicarbonitrile (B6256062).

Steric and Electronic Tuning of Ligand Properties

There are no studies on the steric and electronic tuning of ligand properties for this compound. The influence of the bulky tert-butyl group at the 6-position on the coordination environment and the electronic effects of the dicarbonitrile substituents are yet to be investigated.

Synthesis and Characterization of Transition Metal and Main Group Metal Complexes

No specific transition metal or main group metal complexes of this compound have been synthesized or characterized according to the available scientific literature.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

As no complexes have been synthesized, there is no spectroscopic or structural data, such as that from X-ray crystallography, NMR, IR, or UV-Vis spectroscopy, to analyze the metal-ligand interactions for this compound.

Redox Chemistry of Metal Complexes

The redox properties of metal complexes containing this compound have not been studied. Techniques such as cyclic voltammetry would be required to investigate the electrochemical behavior of such hypothetical complexes.

Applications in Homogeneous Catalysis

There are no reported applications of metal complexes derived from this compound in the field of homogeneous catalysis.

Catalytic Oxidation and Reduction Processes

There is currently no available data on the use of this compound or its metal complexes in catalytic oxidation or reduction reactions. Future research could explore the potential of its metal complexes to catalyze reactions such as the oxidation of hydrocarbons or the reduction of carbonyl compounds. The electron-withdrawing nature of the nitrile groups and the steric bulk of the tert-butyl group could influence the redox potential of a coordinated metal center, potentially leading to unique catalytic activity.

C-C, C-N, C-O Bond Formation Reactions

The application of this compound as a ligand in catalytic C-C, C-N, and C-O bond formation reactions has not been reported. This area is ripe for exploration, as pyridine-based ligands are commonly employed in a variety of cross-coupling reactions. Investigating the performance of this specific ligand in well-established reactions like Suzuki, Heck, or Buchwald-Hartwig couplings could reveal interesting steric and electronic effects that influence catalyst efficiency and selectivity.

Applications in Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)

The use of this compound as a building block for Metal-Organic Frameworks or as a component in other heterogeneous catalytic systems is an uncharted area of research.

MOF Synthesis and Structural Topology Analysis

No MOFs incorporating this compound as a linker have been synthesized or characterized. The dinitrile functionality offers intriguing possibilities for coordination to metal nodes, potentially leading to novel network topologies. The steric hindrance from the tert-butyl group would likely play a significant role in directing the self-assembly process and influencing the final framework structure, including its porosity and dimensionality.

Catalytic Activity in Supported Systems

Given the absence of MOFs or other supported catalysts derived from this compound, there is no information on their potential catalytic activity. Future work could involve the synthesis of such materials and their evaluation in various catalytic transformations. The pyridine nitrogen and nitrile groups could serve as active sites or as anchors for catalytically active metal nanoparticles.

Gas Adsorption and Separation Principles

The potential of MOFs based on this compound for gas adsorption and separation is purely theoretical at this stage. The pore size, shape, and surface chemistry of such hypothetical MOFs would be determined by the coordination geometry of the metal centers and the conformation of the ligand. The presence of polar nitrile groups and a bulky, non-polar tert-butyl group could result in selective adsorption of certain gas molecules, making this a promising, albeit unexplored, avenue for research.

Advanced Materials Science Applications of 6 Tert Butylpyridine 3,4 Dicarbonitrile

Organic Electronics and Optoelectronic Materials

Precursors for N-Type Organic Semiconductors

No research has been identified that investigates or reports the use of 6-Tert-butylpyridine-3,4-dicarbonitrile (B6256062) as a precursor for N-type organic semiconductors.

Charge Transport Mechanism Studies in Thin Films

There are no available studies on the charge transport mechanisms in thin films of this compound.

Sensitizers and Acceptors in Organic Photovoltaics

The role of this compound as a sensitizer (B1316253) or acceptor in organic photovoltaics has not been explored in the current scientific literature.

Fluorescent Probes and Chemosensors

Design Principles for Fluorescence Turn-On/Off Mechanisms

There is no information available on the design principles of fluorescence turn-on/off mechanisms specifically employing this compound.

Solvatochromic and Thermochromic Responses

No studies have been found that characterize the solvatochromic or thermochromic responses of this compound.

Polymer Chemistry and Macromolecular Architectures

The presence of adjacent dinitrile groups on the pyridine (B92270) core makes this compound a versatile precursor for the synthesis of advanced polymers, particularly high-performance thermosetting resins.

This compound can serve as a key monomer in polymerization reactions, primarily through the chemistry of its nitrile groups. It is structurally analogous to phthalonitrile (B49051) monomers, which are renowned for forming exceptionally robust, heat-resistant thermoset polymers. bohrium.comspecificpolymers.com The polymerization of such dinitrile monomers typically proceeds via a cyclotrimerization reaction of the nitrile groups, catalyzed by curing agents at elevated temperatures, to form a highly cross-linked network of triazine or phthalocyanine-like structures. rsc.org

The pyridine ring and the sterically hindering tert-butyl group in this compound are expected to significantly influence the polymerization process and the final properties of the resulting polymer. The tert-butyl group can enhance the solubility of the monomer in organic solvents and may improve the processability of the resulting resin. acs.org Furthermore, the nitrogen atom in the pyridine ring can influence the curing chemistry and enhance the thermal and oxidative stability of the final polymer network.

The incorporation of the pyridine-dicarbonitrile moiety into a polymer backbone is a strategy for developing materials with tailored electronic properties for applications in organic electronics. rsc.org Pyridine-3,5-dicarbonitrile (B74902) fragments, for instance, have been successfully used to create electron-transporting organic semiconductors that exhibit thermally activated delayed fluorescence (TADF), a desirable property for next-generation organic light-emitting diodes (OLEDs). nih.gov

Polymers derived from this compound are anticipated to possess unique electronic characteristics. The electron-withdrawing nature of both the pyridine ring and the two nitrile groups results in an electron-deficient aromatic system. This feature can lead to polymers with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for electron-accepting and electron-transporting materials. rsc.org By copolymerizing this monomer with various electron-donating comonomers, the electronic band gap and charge transport properties of the resulting polymers could be systematically tuned, opening avenues for their use in fields such as photovoltaics and flexible electronics. rsc.orgresearchgate.net

The table below summarizes the potential effects of the structural components of this compound on polymer properties, based on analogous systems.

| Structural Component | Potential Influence on Polymer Properties |

| Pyridine Ring | Enhances thermal stability; modifies electronic properties (electron-acceptor); provides a site for coordination. |

| Dicarbonitrile Groups | Act as reactive sites for polymerization (cyclotrimerization); contribute to high cross-link density and rigidity. |

| Tert-butyl Group | Increases solubility and processability of the monomer; introduces steric hindrance affecting polymer packing and free volume. |

Block copolymers containing pyridine units are known to self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, and cylinders, in both bulk and solution. nih.govrsc.org This self-assembly is driven by the immiscibility of the different polymer blocks and can be influenced by external stimuli. The pyridine moiety in a polymer chain can act as a hydrogen bond acceptor, a pH-responsive unit, or a ligand for metal coordination, providing multiple handles to direct the assembly process. rsc.orgnih.gov

Incorporating this compound into a block copolymer architecture would create macromolecules with a distinct hydrophobic block. The rigidity and specific interactions associated with the pyridine-dicarbonitrile unit, combined with the bulkiness of the tert-butyl group, would influence the morphology and properties of the self-assembled nanostructures. For example, polymerization-induced self-assembly (PISA) is a powerful technique for creating pyridine-containing block copolymer nano-assemblies directly in a solution, a method that could be adapted for polymers derived from this monomer. rsc.orgnih.gov

Supramolecular Chemistry and Non-Covalent Assemblies

Beyond covalent polymerization, the distinct electronic and steric features of this compound make it an excellent candidate for constructing complex architectures through non-covalent interactions. mdpi.com

The supramolecular behavior of this compound is governed by a balance of potential non-covalent interactions.

Hydrogen Bonding : The nitrogen atom of the pyridine ring and the nitrogen atoms of the two nitrile groups are all potential hydrogen bond acceptors. They can interact with suitable hydrogen bond donors, leading to the formation of defined molecular assemblies. In related crystal structures, such as 2,6-dichloropyridine-3,5-dicarbonitrile, C—H···N interactions have been shown to link molecules into infinite chains. researchgate.net

π-π Stacking : The electron-deficient pyridine ring is capable of engaging in π-π stacking interactions with other aromatic systems. These interactions are crucial in the solid-state packing of many aromatic dinitrile compounds, often leading to columnar structures with close interplanar distances. nih.govsci-hub.se

The interplay between these forces is critical. In some complex dinitrile systems, strong π-π stacking dominates the crystal packing, while in others, the introduction of hydrogen-bonding capacity can override the stacking interactions to form different supramolecular networks. nih.govsci-hub.se The bulky tert-butyl group on the this compound molecule will exert significant steric hindrance, which is expected to modulate both hydrogen bonding and π-π stacking by influencing the proximity and orientation of interacting molecules.

The table below outlines the key non-covalent interactions and their characteristics in pyridine-dicarbonitrile systems.

| Interaction Type | Participating Groups | Expected Influence on Assembly |

| Hydrogen Bonding | Pyridine Nitrogen, Nitrile Nitrogens (Acceptors) with C-H or other donors | Directional; promotes formation of chains or networks. researchgate.net |

| π-π Stacking | Pyridine Ring (π-deficient) | Non-directional; promotes columnar packing of aromatic cores. nih.gov |

| Steric Hindrance | Tert-butyl Group | Modulates intermolecular distances and geometries of both H-bonding and π-π stacking. |

The combination of directional hydrogen bonds and π-π stacking interactions can guide the self-organization of this compound molecules into well-defined, ordered structures in the solid state or on surfaces. The final supramolecular architecture represents the thermodynamic minimum achieved by optimizing these competing non-covalent forces.

Crystal engineering studies on related pyridine derivatives show that even minor changes to substituents can dramatically alter the resulting self-organized structures. researchgate.net For this compound, it is plausible that π-π stacking would drive the cores to pack, while the tert-butyl groups would arrange to minimize steric repulsion, potentially creating channels or porous structures within the crystal lattice. The C-H···N hydrogen bonds would provide additional stability and directionality, linking the stacked assemblies into higher-order two- or three-dimensional networks.

Host-Guest Chemistry and Molecular Recognition of this compound

Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings on the application of This compound in the fields of host-guest chemistry and molecular recognition. While the broader class of pyridine derivatives is known to participate in supramolecular assemblies and molecular recognition events, no studies detailing the use of this specific compound as a host or guest molecule have been identified.

The fundamental principles of host-guest chemistry involve the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. These interactions can include hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking. The specificity of these interactions leads to molecular recognition, where a host molecule selectively binds to a particular guest.

Pyridine-containing molecules, in general, can act as hydrogen bond acceptors via the lone pair of electrons on the nitrogen atom. The dinitrile functionality in This compound could potentially participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor. The tert-butyl group, being bulky and hydrophobic, would influence the steric and hydrophobic interactions of the molecule.

However, without specific experimental data or theoretical studies on This compound , any discussion of its potential role in host-guest chemistry remains speculative. There are no available data on its binding affinities, association constants, or the structural details of any potential host-guest complexes it might form. Consequently, no data tables with research findings can be provided at this time. Further research would be required to explore the capabilities of This compound in the field of molecular recognition and supramolecular chemistry.

Photophysical and Electrochemical Research on 6 Tert Butylpyridine 3,4 Dicarbonitrile

Photochemistry: Excited State Dynamics and Reaction Mechanisms

The photochemical behavior of 6-Tert-butylpyridine-3,4-dicarbonitrile (B6256062) is a crucial area of investigation. The presence of the pyridine (B92270) ring, nitrile groups, and the bulky tert-butyl group suggests a rich and complex photochemistry that warrants detailed study.

Photoinduced Electron Transfer (PET) Processes

Currently, there is no specific research detailing photoinduced electron transfer (PET) processes involving this compound. The electron-withdrawing nature of the dicarbonitrile moiety and the potential electron-donating or sterically influencing role of the tert-butyl group could lead to interesting intramolecular or intermolecular PET phenomena. Future research should focus on studying the feasibility of this compound to act as either a photoinduced electron donor or acceptor in the presence of suitable partners. Time-resolved spectroscopy would be instrumental in identifying and characterizing any charge-separated states that may form upon photoexcitation.

Energy Transfer Mechanisms

Similarly, the energy transfer mechanisms of this compound remain unexplored. Understanding how this molecule dissipates its absorbed light energy is fundamental. Future studies should aim to determine the energies of its singlet and triplet excited states and investigate the efficiency of intersystem crossing. Such information is vital for assessing its potential in applications such as photosensitization or as a component in organic light-emitting diodes (OLEDs), where energy transfer plays a critical role.

Photocyclization and Photoisomerization Reactions

There is no available data on the photocyclization or photoisomerization reactions of this compound. The rigid pyridine core might be expected to be relatively stable against photoisomerization. However, the possibility of photocyclization reactions, potentially involving the nitrile groups or interactions with the tert-butyl group, cannot be ruled out without experimental investigation. Photochemical reaction studies under various conditions (e.g., different solvents, atmospheres) would be necessary to determine the photostability of the compound and to identify any potential photoproducts.

Electrochemistry: Redox Behavior and Electron Transfer Pathways

The electrochemical properties of this compound are as yet undocumented. The dicarbonitrile substitution on the pyridine ring is expected to significantly influence its redox behavior, making it a candidate for applications in electrocatalysis and molecular electronics.

Cyclic Voltammetry and Chronoamperometry Studies

To date, no cyclic voltammetry or chronoamperometry studies have been published for this compound. Such studies are essential to determine its reduction and oxidation potentials, the reversibility of its redox processes, and to calculate diffusion coefficients. The electron-deficient nature of the pyridine-3,4-dicarbonitrile (B161768) core suggests that it will likely undergo reduction processes. The influence of the tert-butyl group on the redox potentials and the stability of the resulting radical ions would be a key aspect to investigate.

Electrocatalytic Mechanisms and Reaction Intermediates

The potential of this compound to act as an electrocatalyst is an open question. Its structural features suggest that it could potentially mediate electron transfer in various chemical transformations. Research in this area would involve using electrochemical techniques to study its catalytic activity towards specific substrates and to identify any reaction intermediates that may form during the catalytic cycle.

Electrochemical Sensing Principles

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the research concerning the electrochemical sensing applications of this compound. At present, there are no specific studies detailing the use of this compound as a primary component in the development of electrochemical sensors. Consequently, a detailed discussion of its electrochemical sensing principles, including mechanisms of analyte interaction and signal transduction, cannot be formulated based on existing experimental data.

The field of electrochemistry heavily relies on the redox properties of molecules. For a compound to be a viable candidate for electrochemical sensing, it typically needs to exhibit reversible or quasi-reversible redox behavior, have the ability to interact specifically with a target analyte, and produce a measurable change in its electrochemical signature upon this interaction. This change can manifest as a shift in redox potentials, an increase or decrease in peak currents, or the appearance of new redox peaks.

While research exists on the electrochemical properties of various pyridine and dicarbonitrile derivatives, these findings cannot be directly extrapolated to this compound. The specific arrangement of the tert-butyl and dicarbonitrile groups on the pyridine ring will uniquely influence its electronic structure, solubility, and steric factors, all of which are critical in determining its electrochemical behavior and potential sensing capabilities.

Further research, including fundamental electrochemical characterization studies such as cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy of this compound, would be necessary to elucidate its redox characteristics. Subsequent studies could then explore its interactions with various analytes to determine if it possesses the requisite selectivity and sensitivity for electrochemical sensing applications. Without such foundational research, any discussion on its electrochemical sensing principles would be purely speculative.

Data Tables

Due to the absence of research on the electrochemical sensing properties of this compound, no data tables containing detailed research findings can be provided.

Future Research Directions and Emerging Academic Applications

Exploration of Bio-inspired Chemical Systems (mechanistic focus)

The pyridine (B92270) nucleus is a common motif in natural products and coenzymes, often participating in electron transfer processes. Future research is poised to explore the integration of 6-tert-butylpyridine-3,4-dicarbonitrile (B6256062) and its derivatives into bio-inspired chemical systems. A primary focus will be on elucidating the mechanisms of electron transfer in systems that mimic biological redox processes. The electron-deficient nature of the pyridine ring, amplified by the two nitrile groups, makes this scaffold a candidate for designing novel redox-active molecules.

Experimental and theoretical studies on pyridine derivatives have begun to investigate electron transfer processes in aqueous media, aiming to develop models that can predict the behavior of new compounds. mdpi.com These studies could be extended to this compound to understand its electrochemical properties and potential as a building block for nature-inspired energy storage or catalytic systems. mdpi.com The goal would be to correlate substituent effects with redox potentials and reaction mechanisms, providing a predictive framework for designing new functional molecules. mdpi.com

Development of Novel Sustainable Synthetic Methodologies for Analogues

While the synthesis of pyridine derivatives is well-established, there is a continuous drive towards more environmentally benign and efficient methods. Future research will likely focus on developing sustainable synthetic routes to analogues of this compound. This includes the adoption of green chemistry principles such as the use of safer solvents, microwave-assisted synthesis, and multicomponent reactions. nih.govrasayanjournal.co.inresearchgate.net

Microwave-assisted organic synthesis, for instance, has been shown to accelerate the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org One-pot, multicomponent reactions are another promising avenue, offering an efficient way to construct complex pyridine structures from simple precursors in a single step, thereby reducing waste and improving atom economy. nih.govresearchgate.net Research in this area could lead to the development of scalable and cost-effective methods for producing a diverse library of this compound analogues for various applications.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound Analogues |

|---|---|---|---|

| Conventional Heating | Well-established, widely applicable | Long reaction times, high energy consumption, potential for side products | Baseline method for comparison |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, higher purity | Requires specialized equipment, potential for pressure buildup | High potential for rapid synthesis of a library of analogues nih.govacs.org |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Can be challenging to optimize for complex substrates | Excellent potential for generating structural diversity in a single step nih.govresearchgate.net |

| Solvent-Free Reactions | Reduced environmental impact, simplified workup | Limited by reactant solubility and melting points | Feasible for certain analogues, contributing to green synthesis goals ijarsct.co.in |

High-Throughput Screening and Combinatorial Chemistry for Materials Discovery

The structural rigidity and functional handles of the pyridine-dicarbonitrile scaffold make it an attractive building block for the discovery of new materials. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can accelerate this process. Future research will likely involve the creation of combinatorial libraries of this compound derivatives to screen for novel properties in areas such as organic electronics and functional polymers.

The synthesis of focused libraries of pyridine dicarbonitriles has already been demonstrated for screening against biological targets. nih.govresearchgate.netnih.gov A similar approach can be applied to materials science, where libraries of compounds with systematic variations in substituents can be rapidly synthesized and evaluated for their optical and electronic properties. whiterose.ac.ukresearchgate.netnih.gov This strategy, combined with automated screening techniques, could lead to the discovery of new organic light-emitting diode (OLED) materials, sensors, or components for photovoltaic devices. researchgate.net

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for process optimization and the rational design of new synthetic routes. The application of advanced in-situ characterization techniques will be instrumental in achieving this. Techniques such as real-time NMR and IR spectroscopy can provide valuable insights into the formation and consumption of intermediates, reaction kinetics, and the influence of reaction conditions.

For instance, spectroscopic studies have been employed to investigate the electrophilic activation of amides with triflic anhydride (B1165640) and pyridine, revealing the formation of various pyridinium (B92312) intermediates. researchgate.net Similar in-situ spectroscopic approaches could be used to monitor the synthesis of this compound and its analogues, allowing for a more controlled and efficient process. Furthermore, techniques like infrared action spectroscopy are being used to study the fragmentation chemistry of pyridine and benzonitrile, providing fundamental data on their dissociation pathways. rsc.org

Refinement of Theoretical and Computational Models for Predictive Capabilities

Computational chemistry and theoretical modeling are becoming increasingly important in predicting the properties and reactivity of molecules before their synthesis. Future research will focus on the refinement of theoretical models to accurately predict the electronic, optical, and chemical properties of this compound and its derivatives. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of pyridine-based molecules. iiste.orgresearchgate.net

By combining experimental data with computational models, it is possible to develop structure-property relationships that can guide the design of new molecules with desired characteristics. mdpi.com For example, theoretical calculations can predict the electronic properties of new materials composed of pyridine rings and acetylenic linkages. rsc.org Such predictive capabilities will be invaluable in accelerating the discovery of new materials and functional molecules based on the this compound scaffold, saving significant time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-Tert-butylpyridine-3,4-dicarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions or cyclization of pre-functionalized pyridine precursors. For example, refluxing tert-butyl-substituted pyridine derivatives with malononitrile in pyridine solvent under inert conditions (e.g., nitrogen) for 6–8 hours is a common approach. Neutralization with diluted hydrochloric acid and recrystallization from ethanol:DMF (3:1) yields pure crystals . Optimization involves adjusting molar ratios (e.g., 1:2 for precursor:reagent), solvent polarity, and temperature to improve yield (typically 60–80%).

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and nitrile carbon signals (δ 115–120 ppm).

- FT-IR : Confirm nitrile groups (C≡N stretching at ~2200–2250 cm⁻¹).

- X-ray crystallography (if crystals form): Resolve spatial arrangement of substituents, as demonstrated for structurally analogous tert-butylpyridine derivatives .

Advanced Research Questions

Q. What electronic effects do the tert-butyl and nitrile groups impart on the pyridine ring, and how do these influence reactivity?

- Methodological Answer : The tert-butyl group is electron-donating via hyperconjugation, increasing electron density at the pyridine nitrogen. Nitriles are electron-withdrawing, creating a polarized ring system. Computational studies (DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, in related compounds, tert-butyl groups stabilize intermediates in cycloaddition reactions .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected shifts in NMR or IR) may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).

- High-resolution mass spectrometry (HRMS) : Rule out impurities by verifying molecular ion peaks.

- Comparative analysis : Cross-reference with structurally characterized analogs, such as tert-butylphenol-pyridine hybrids .

Q. What catalytic or materials science applications are plausible for this compound, given its electronic profile?

- Methodological Answer : The electron-deficient pyridine core and steric bulk of tert-butyl make it a candidate for:

- Ligand design : Coordinate transition metals (e.g., Ru or Pd) for cross-coupling catalysis.